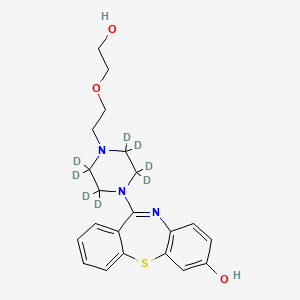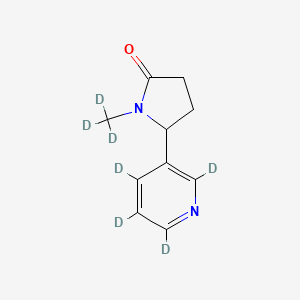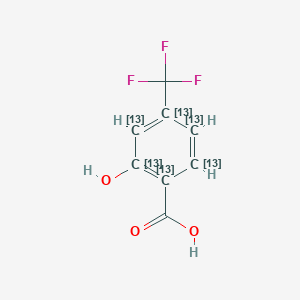
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various fields of scientific research due to its unique isotopic composition, which can be useful in tracing and studying biochemical pathways and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, including the incorporation of isotopically labeled atoms. The process may start with the synthesis of a precursor molecule that contains the desired isotopic labels. This precursor is then subjected to various chemical reactions to introduce functional groups and achieve the final structure. Common reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation and product yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and facilities. The process may include the use of isotopically enriched starting materials, such as nitrogen-15, deuterium, and carbon-13 sources. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in reaction mechanisms and pathway studies. Its isotopic labels allow researchers to track the movement and transformation of atoms within a molecule.
Biology
In biological research, the compound is used to study metabolic pathways and enzyme mechanisms. The isotopic labels provide insights into the dynamics of biochemical reactions and the role of specific atoms in biological processes.
Medicine
In medicine, the compound may be used in diagnostic imaging and therapeutic applications. Isotopically labeled compounds can help visualize and target specific tissues or disease sites.
Industry
In industrial applications, the compound is used in the development of new materials and processes. Its unique isotopic composition can enhance the properties and performance of industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid involves its interaction with molecular targets and pathways. The isotopic labels allow researchers to study the compound’s effects at the molecular level, including its binding to specific enzymes or receptors and its role in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The combination of nitrogen-15, deuterium, and carbon-13 labels allows for detailed analysis and understanding of molecular interactions and pathways.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
158.117 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1 |
Clave InChI |
WHUUTDBJXJRKMK-MXSWSVQNSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O)[15NH2] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)



![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)






